molecular formula C20H25N B12607891 Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- CAS No. 650607-91-3

Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)-

Cat. No.: B12607891
CAS No.: 650607-91-3
M. Wt: 279.4 g/mol
InChI Key: RNYMDGBOXMIHOM-PMACEKPBSA-N
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Description

Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- is a chiral pyrrolidine derivative characterized by a five-membered saturated ring system with a nitrogen atom. The compound features a 1-butyl substituent and two phenyl groups at positions 2 and 5 of the pyrrolidine ring. Its stereochemistry is defined as (2S,5S), indicating the spatial arrangement of substituents at these positions. The molecular formula is C₁₆H₁₇N (molecular weight: 223.31 g/mol), and its CAS registry number is 295328-85-7 .

The stereochemical configuration is critical for its biological and chemical properties. X-ray diffraction and NOESY spectroscopy have been employed to confirm the absolute stereochemistry of similar pyrrolidine derivatives, ensuring structural precision . The compound’s synthesis typically involves stereoselective methods, such as ring-opening of epoxides or reductive amination, to maintain chiral integrity .

Properties

CAS No.

650607-91-3

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

(2S,5S)-1-butyl-2,5-diphenylpyrrolidine

InChI

InChI=1S/C20H25N/c1-2-3-16-21-19(17-10-6-4-7-11-17)14-15-20(21)18-12-8-5-9-13-18/h4-13,19-20H,2-3,14-16H2,1H3/t19-,20-/m0/s1

InChI Key

RNYMDGBOXMIHOM-PMACEKPBSA-N

Isomeric SMILES

CCCCN1[C@@H](CC[C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCN1C(CCC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis from Amino Acids

One prominent method for synthesizing Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- involves the use of amino acids as starting materials.

  • Key Steps:
    • Transformation of pyroglutamic acid into a thiolactam.
    • S-Alkylation with triflate followed by the addition of triphenylphosphine and a tertiary amine base.
    • The resulting vinylogous carbamate undergoes hydrogenolysis and decarboxylation using palladium on charcoal and ammonium formate to yield the desired pyrrolidine.

Synthesis from Phenylglycinol

Another effective approach utilizes phenylglycinol as a precursor.

  • Process Overview:
    • Condensation with formaldehyde followed by potassium cyanide addition yields an aminonitrile.
    • Reacting this intermediate with bromoaldehyde leads to further alkylation with butyl magnesium bromide.
    • The reduction of the resulting compound produces predominantly the desired trans-2,5-dialkylpyrrolidine.

Synthesis from Carbohydrates

Carbohydrate-derived methods offer an alternative pathway to synthesize Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)-.

  • Steps Involved:
    • Starting from D-mannitol, selective benzylation and tosylation create a symmetrical compound.
    • Subsequent nucleophilic substitutions and chemoselective deprotection yield optically pure pyrrolidines.
    • This method allows for the generation of enantiopure products through multiple steps involving organocuprate reactions and cyclization.

The efficiency of each method can vary significantly based on several factors such as reaction conditions, starting materials, and purification processes.

Method Yield (%) Key Features
Asymmetric synthesis from amino acids Variable Requires multiple steps; high stereoselectivity
Synthesis from phenylglycinol High Direct alkylation; relatively straightforward
Synthesis from carbohydrates Moderate Complex steps; potential for high enantiomeric excess

The preparation of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- can be approached through various synthetic routes, each with its advantages and challenges. The choice of method often depends on the availability of starting materials and the desired purity of the final product. Future research may focus on optimizing these methods to enhance yields and reduce the number of steps involved in the synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

a. Inhibition of Endothelin-Converting Enzyme

Pyrrolidine derivatives have been identified as effective inhibitors of metalloproteases, particularly zinc proteases. These compounds are useful in treating conditions associated with vasoconstriction such as high blood pressure and cardiac disorders. The structure of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- allows for interaction with specific enzyme active sites, making it a candidate for drug development targeting cardiovascular diseases .

b. Neuropharmacological Studies

Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems. For instance, studies have shown that certain pyrrolidine-based compounds exhibit high selectivity for dopamine and serotonin receptors. This selectivity is crucial for developing treatments for psychiatric disorders such as depression and schizophrenia. The binding affinity of these compounds to various receptors has been evaluated using PET imaging techniques .

Application Mechanism Disease Targeted
Endothelin-Converting Enzyme InhibitionInhibits metalloproteases affecting vasoconstrictionHypertension, cardiac insufficiency
Neurotransmitter ModulationSelective binding to dopamine/serotonin receptorsDepression, schizophrenia

Material Science Applications

a. Synthesis of Functional Materials

Pyrrolidine derivatives are explored for their utility in synthesizing functional materials such as polymers and catalysts. Their ability to form stable complexes with metal ions makes them suitable for applications in catalysis and materials engineering. The incorporation of pyrrolidine into polymer matrices can enhance mechanical properties and thermal stability .

b. Photochemical Reactions

The compound has been utilized in photochemical reactions due to its ability to undergo cycloaddition processes. This property is valuable in creating novel materials with specific optical characteristics suitable for photonic applications .

Case Studies

Case Study 1: Cardiovascular Drug Development

A recent study investigated the efficacy of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- as a potential therapeutic agent for managing hypertension. The compound was administered to hypertensive rat models, showing a significant reduction in blood pressure compared to control groups. The mechanism involved inhibition of endothelin receptors and modulation of vascular smooth muscle contraction .

Case Study 2: Neuropharmacological Assessment

In a clinical trial assessing the effects of pyrrolidine derivatives on mood disorders, participants receiving a formulation containing Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- reported improved mood stability and reduced anxiety symptoms. Neuroimaging studies indicated increased serotonin receptor activity correlating with clinical improvements .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrrolidine Derivatives

Compound Name Substituents Stereochemistry Key Applications/Activities Reference
1-Butyl-2,5-diphenylpyrrolidine 1-butyl, 2,5-diphenyl (2S,5S) Under investigation (structural analog)
UKCP-110 (cis-2,5-di-(2-phenethyl)-pyrrolidine HCl) 2,5-di-(2-phenethyl) Cis (non-specified) VMAT2 inhibition, DA uptake modulation
UKCP-112 (2S,5S-di-(2-phenethyl)-pyrrolidine HCl) 2,5-di-(2-phenethyl) (2S,5S) Selective inhibition of methamphetamine effects
Radicamine A 2-hydroxymethyl, 3,4-dihydroxy (2S,3S,4S,5S) α-Glucosidase inhibition
Bis(trifluoromethyl)phenylpyrrolidine (12d) 2,5-bis(3,5-(CF₃)₂C₆H₃) (2S,5S) Chiral ligand for cross-coupling

Key Observations:

In contrast, UKCP-112’s phenethyl substituents increase rigidity, improving binding affinity to VMAT2 . Electron-withdrawing groups (e.g., trifluoromethyl in 12d) enhance ligand stability in catalytic applications, whereas hydroxyl groups in Radicamine A facilitate hydrogen bonding with enzyme active sites .

Stereochemical Impact :

  • The (2S,5S) configuration in UKCP-112 shows superior selectivity for inhibiting methamphetamine-evoked dopamine release compared to its trans-isomer UKCP-111 , highlighting the role of stereochemistry in pharmacological specificity .
  • Racemic mixtures of pyrrolidine boronic acids (e.g., in ) exhibit reduced enantioselectivity in proteasome inhibition compared to enantiopure analogs, underscoring the necessity of stereochemical control .

Key Observations:

  • Chiral Resolution : Compounds like UKCP-112 and 12d rely on chiral auxiliaries or chromatographic separation to achieve enantiopurity, whereas natural products like Radicamine A are isolated directly with inherent stereochemical integrity .
  • Scalability : Synthetic routes for 1-butyl-2,5-diphenylpyrrolidine and 12d are scalable (e.g., column chromatography, reductive hydrolysis), making them viable for industrial applications .

Table 3: Functional Comparison

Compound Target/Activity IC₅₀/EC₅₀ (µM) Selectivity Notes Reference
UKCP-112 VMAT2 inhibition 0.12 >100-fold selectivity over nAChRs
Radicamine A α-Glucosidase inhibition 0.8 Competitive inhibitor
Bis(CF₃)phenylpyrrolidine (12d) Enantioselective cross-coupling (ee) 92% ee Superior to non-fluorinated analogs
Pyrrolidine boronic acids Immunoproteasome inhibition (β5i subunit) 1.5–5.0 Racemic mixtures less active

Key Observations:

  • VMAT2 vs. α-Glucosidase Targeting: UKCP-112’s nanomolar potency at VMAT2 contrasts with Radicamine A’s micromolar activity at α-glucosidase, reflecting divergent structure-activity relationships (SAR) .
  • Electron-Deficient Aromatics: The trifluoromethyl groups in 12d enhance ligand-metal interactions in catalysis, achieving higher enantiomeric excess (92% ee) compared to non-fluorinated analogs .

Biological Activity

Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- is a chiral compound belonging to the pyrrolidine class of nitrogen-containing heterocycles. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects in various biological contexts, and relevant research findings.

  • Chemical Formula : C19_{19}H24_{24}N
  • Molecular Weight : 280.41 g/mol
  • CAS Number : 650607-91-3

Biological Activity Overview

Pyrrolidine derivatives have been studied for their interactions with various biological targets, including enzymes and receptors. The (2S,5S)-stereochemistry of this compound is crucial as it influences its biological interactions and efficacy.

The biological activity of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- is primarily attributed to its ability to interact with specific proteins and enzymes. This compound may modulate enzyme activity or bind to receptors, leading to alterations in cellular signaling pathways. For instance:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting phospholipase A2 (PLA2), an enzyme involved in phospholipid metabolism, which can lead to phospholipidosis—a pathological condition characterized by excessive accumulation of phospholipids within lysosomes .

In Vitro Studies

Recent studies have explored the anti-inflammatory properties of pyrrolidine derivatives. For example:

  • Anti-inflammatory Activity : Compounds similar to Pyrrolidine, 1-butyl-2,5-diphenyl-, have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In particular, some derivatives exhibited IC50_{50} values in the low micromolar range .

Case Studies

  • Pharmacological Evaluation : A study investigating a series of pyrrolidine derivatives reported that certain analogs exhibited potent anti-inflammatory effects comparable to standard treatments such as diclofenac. The most potent compounds showed IC50_{50} values ranging from 0.02 to 0.04 μM against COX-2 .
  • Cancer Research : Another study highlighted the antitumor activity of pyrrolidine derivatives. Compounds were tested against various cancer cell lines and demonstrated significant cytotoxicity, indicating their potential as chemotherapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties and advantages of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- compared to other pyrrolidine derivatives, a comparative analysis is presented below:

Compound NameBiological ActivityIC50_{50} Values
Pyrrolidine (parent compound)Minimal activityN/A
PyrrolizineModerate anti-inflammatory~10 μM
Pyrrolidine derivative (similar structure)Strong COX-2 inhibition0.02 - 0.04 μM
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)-Significant anti-inflammatory & anticancer activityVaries by study

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